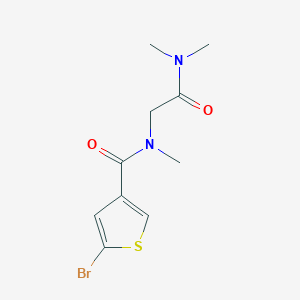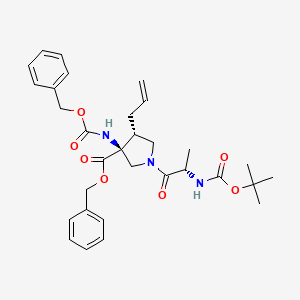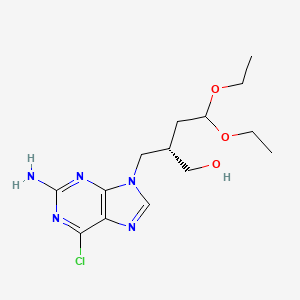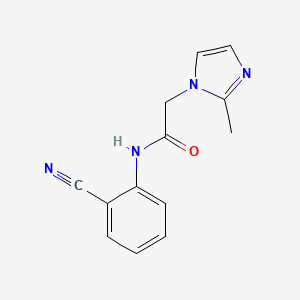![molecular formula C33H39N2P B14898511 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a dimethylamino group, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of the dicyclohexylphosphanylphenyl intermediate: This step involves the reaction of cyclohexylphosphine with a suitable aryl halide under palladium-catalyzed coupling conditions.
Introduction of the dimethylamino group: The intermediate is then reacted with dimethylamine in the presence of a base to introduce the dimethylamino group.
Formation of the benzonitrile moiety: The final step involves the reaction of the intermediate with a suitable nitrile source, such as benzonitrile, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(2-Diphenylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile: Similar structure but with diphenylphosphanyl group instead of dicyclohexylphosphanyl.
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(methylamino)phenyl]benzonitrile: Similar structure but with methylamino group instead of dimethylamino.
Uniqueness
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile stands out due to its combination of dicyclohexylphosphanyl and dimethylamino groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C33H39N2P |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile |
InChI |
InChI=1S/C33H39N2P/c1-35(2)31-18-11-17-29(26-22-20-25(24-34)21-23-26)33(31)30-16-9-10-19-32(30)36(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,3-8,12-15H2,1-2H3 |
Clé InChI |
PPBXXILGYWHQJM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)








